molecular formula C11H8FN3O B5876563 N,N-bis(cyanomethyl)-3-fluorobenzamide

N,N-bis(cyanomethyl)-3-fluorobenzamide

Cat. No. B5876563
M. Wt: 217.20 g/mol
InChI Key: RDGAOWHUVRQYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(cyanomethyl)-3-fluorobenzamide, also known as BFB, is a chemical compound that has been widely used in scientific research. BFB is a fluorescent dye that is commonly used in biological imaging, particularly in the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-3-fluorobenzamide involves its ability to bind to specific proteins or other biomolecules. When N,N-bis(cyanomethyl)-3-fluorobenzamide binds to a target molecule, it undergoes a conformational change that results in a change in its fluorescent properties. This change in fluorescence can be measured and used to study the interaction between N,N-bis(cyanomethyl)-3-fluorobenzamide and its target molecule.
Biochemical and Physiological Effects:
N,N-bis(cyanomethyl)-3-fluorobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-invasive, making it a useful tool for studying biological processes in living cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-bis(cyanomethyl)-3-fluorobenzamide in lab experiments is its high sensitivity and specificity for detecting protein-protein interactions. It is also relatively easy to use and can be applied to a wide variety of biological systems. However, there are also limitations to using N,N-bis(cyanomethyl)-3-fluorobenzamide, such as its limited photostability and potential for phototoxicity.

Future Directions

There are many potential future directions for research involving N,N-bis(cyanomethyl)-3-fluorobenzamide. One area of interest is the development of new fluorescent probes that can be used to study other biological processes. Another area of interest is the development of new imaging techniques that can be used to visualize protein-protein interactions in vivo. Additionally, there is a need for further research into the potential side effects of N,N-bis(cyanomethyl)-3-fluorobenzamide and other fluorescent probes, particularly with regard to their long-term effects on cells and tissues.

Synthesis Methods

The synthesis of N,N-bis(cyanomethyl)-3-fluorobenzamide involves the reaction of 3-fluorobenzoyl chloride with N,N-bis(cyanomethyl)amine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N,N-bis(cyanomethyl)-3-fluorobenzamide has been widely used in scientific research due to its unique fluorescent properties. It is commonly used as a fluorescent probe to study protein-protein interactions, protein-DNA interactions, and other biological processes. N,N-bis(cyanomethyl)-3-fluorobenzamide has also been used to study the localization and trafficking of proteins within cells.

properties

IUPAC Name

N,N-bis(cyanomethyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-10-3-1-2-9(8-10)11(16)15(6-4-13)7-5-14/h1-3,8H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGAOWHUVRQYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-bis(cyanomethyl)-3-fluorobenzamide

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